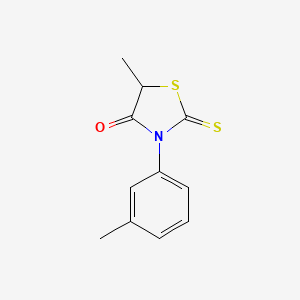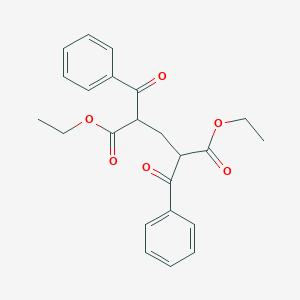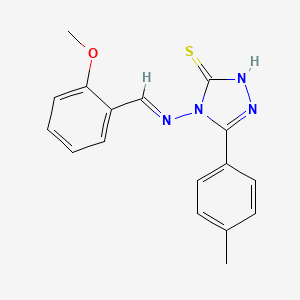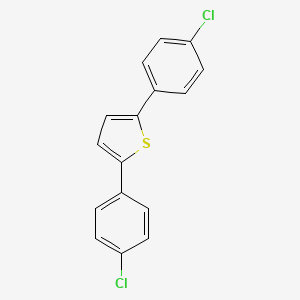
5-Methyl-3-(m-tolyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(m-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . The compound’s structure consists of a thiazolidine ring with a methyl group at the 5-position and a m-tolyl group at the 3-position.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methyl-3-(m-Tolyl)rhodanin erfolgt typischerweise durch die Reaktion von m-Tolylisothiocyanat mit 5-Methylrhodanin. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid in einem organischen Lösungsmittel wie Ethanol durchgeführt. Das Gemisch wird unter Rückflussbedingungen mehrere Stunden erhitzt, gefolgt von Abkühlen und Kristallisation, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 5-Methyl-3-(m-Tolyl)rhodanin ähneln der Laborsynthese, werden jedoch auf größere Mengen ausgelegt. Das Verfahren umfasst die Verwendung größerer Reaktionsbehälter, kontinuierliches Rühren und präzise Kontrolle von Temperatur und Reaktionszeit, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methyl-3-(m-Tolyl)rhodanin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiazolidinderivate umwandeln.
Substitution: Die Verbindung kann an der 3-Position nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(m-Tolyl)rhodanin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung zeigt antimikrobielle und antivirale Aktivitäten, was sie für biologische Studien nützlich macht.
Medizin: Aufgrund seiner Antitumor-Eigenschaften wird es für den potenziellen Einsatz in der Krebstherapie untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-3-(m-Tolyl)rhodanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme und Proteine zu hemmen, was zu ihren biologischen Wirkungen führt. So kann es zum Beispiel Aldose-Reduktase hemmen, ein Enzym, das an der Polyol-Wegs des Glukosestoffwechsels beteiligt ist, was bei diabetischen Komplikationen relevant ist .
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism, which is relevant in diabetic complications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rhodanin: Die Stammverbindung mit einer ähnlichen Thiazolidinringstruktur.
5-Methylrhodanin: Ähnliche Struktur, aber ohne die m-Tolylgruppe.
3-(m-Tolyl)rhodanin: Ähnliche Struktur, aber ohne die Methylgruppe in der 5-Position.
Einzigartigkeit
5-Methyl-3-(m-Tolyl)rhodanin ist einzigartig aufgrund des Vorhandenseins sowohl der Methylgruppe in der 5-Position als auch der m-Tolylgruppe in der 3-Position. Diese Kombination verstärkt seine biologische Aktivität im Vergleich zu anderen Rhodaninderivaten .
Eigenschaften
CAS-Nummer |
20174-62-3 |
|---|---|
Molekularformel |
C11H11NOS2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
5-methyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS2/c1-7-4-3-5-9(6-7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3 |
InChI-Schlüssel |
MEBYPABBRRKTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)






